1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
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Overview
Description
1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis
Preparation Methods
The synthesis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the piperidine and benzotriazole rings . Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or benzotriazole rings are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound may have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzotriazole moiety may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride can be compared with other piperidine derivatives and benzotriazole compounds:
Properties
IUPAC Name |
1-piperidin-4-ylbenzotriazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZIQJKLJZWLLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3N=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381426 |
Source
|
Record name | 1-(Piperidin-4-yl)-1H-benzotriazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-80-9 |
Source
|
Record name | 1-(Piperidin-4-yl)-1H-benzotriazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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